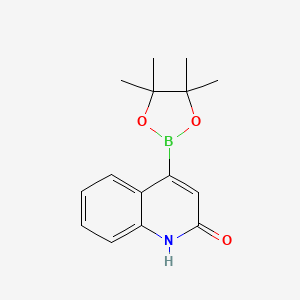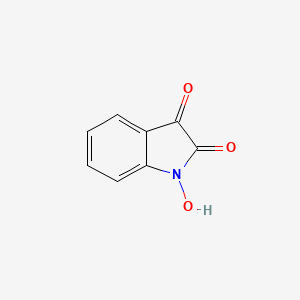
1-Hydroxy-1h-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1h-indole-2,3-dione can be synthesized through several methods. One common approach is the oxidation of indoles. For instance, the oxidation of 2,3-dihydroindoles, which are obtained by the reduction of the corresponding indoles, can yield 1-hydroxyindoles . Another method involves the reductive cyclization of 2-nitrophenylketone, 2-nitrostyrene, and 2-cyano-2-(2-nitrophenyl)acetate derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents under controlled conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-1h-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into 2,3-dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Reaction Conditions: These reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed: The major products formed from these reactions include various substituted indoles and their derivatives, which have significant applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
1-Hydroxy-1h-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-1h-indole-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can affect various biological processes, including cell signaling and metabolic pathways .
Comparación Con Compuestos Similares
1H-Indole-2,3-dione (Isatin): Shares a similar structure but lacks the hydroxy group.
2,3-Dihydro-1H-indole-2,3-dione: A reduced form of the compound.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness: 1-Hydroxy-1h-indole-2,3-dione is unique due to its hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions, enhancing its utility in various applications .
Propiedades
Número CAS |
6971-68-2 |
|---|---|
Fórmula molecular |
C8H5NO3 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
1-hydroxyindole-2,3-dione |
InChI |
InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,12H |
Clave InChI |
ISRAAHLLSDMDOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=O)N2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


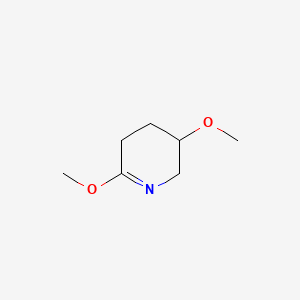
![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)
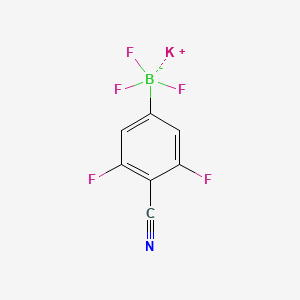
![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)

![5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)
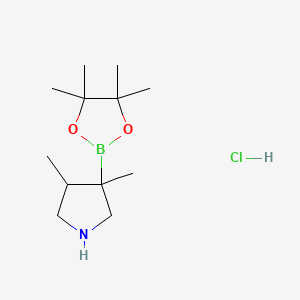
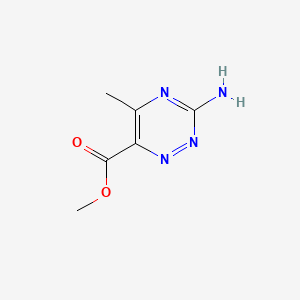
![3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)

![Potassium benzo[b]thiophen-4-yltrifluoroborate](/img/structure/B15297794.png)
